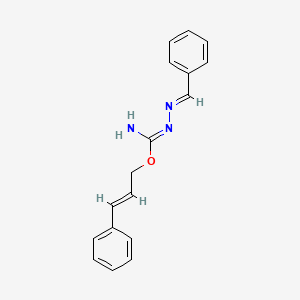

3-(Benzylideneamino)-2-cinnamyl-isourea

Description

2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine is a nitrogen-containing buta-1,3-diene derivative characterized by a diaza (two nitrogen atoms) substitution at positions 2 and 3 of the conjugated diene backbone. The compound features a phenyl group at position 4 and a 3-phenylprop-2-enyloxy ether substituent at position 1. While direct synthesis data for this compound are unavailable, analogous butadiene derivatives are synthesized via condensation, cyclization, or nucleophilic substitution reactions. For example, halogenated butadiene amines (e.g., P6C11) are prepared through reactions between nitro-dienes and amines in ethereal solvents .

Properties

CAS No. |

914636-51-4 |

|---|---|

Molecular Formula |

C17H17N3O |

Molecular Weight |

279.34 g/mol |

IUPAC Name |

3-phenylprop-2-enyl N'-(benzylideneamino)carbamimidate |

InChI |

InChI=1S/C17H17N3O/c18-17(20-19-14-16-10-5-2-6-11-16)21-13-7-12-15-8-3-1-4-9-15/h1-12,14H,13H2,(H2,18,20) |

InChI Key |

PMNLGKLHMQHPAB-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine typically involves multi-step organic reactions. One common approach is the condensation of phenylprop-2-enylamine with a diaza-1,3-butadiene derivative under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds, which are valuable in organic synthesis and material science.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs for various diseases.

Industry: Its unique chemical properties make it useful in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Buta-1,3-diene Derivatives

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its diaza substitution and ether linkage, distinguishing it from other butadiene derivatives:

- Compound 23 (N,N′-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)di-formamide) : Features formamide groups and methoxyphenyl substituents. The absence of diaza groups in 23 reduces nitrogen-based reactivity, while methoxy groups enhance electron-donating effects. Compound 23 exhibits potent cytotoxicity (MIC: 0.65–1.12 µM) in the NCI-60 cell line screen .

- P6C11 (3,4,4-Trichloro-2-nitro-N,N′-bis(bornyl)buta-1,3-diene-1,1-diamine): Contains bulky bornylamine substituents, nitro, and trichloro groups.

- 1,3-Butadiene (CH₂=CH-CH=CH₂) : A simple hydrocarbon lacking heteroatoms or substituents. Its low molecular weight (54.1 g/mol) and high volatility contrast sharply with the target compound’s aromatic and nitrogen-rich structure .

Physicochemical Properties

Biological Activity

The compound 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Molecular Structure

The molecular formula of 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine is represented as follows:

Structural Features

The compound features:

- Two nitrogen atoms in a diaza configuration.

- A buta-dienylamine backbone which contributes to its reactivity.

- A phenyl group and a phenylpropene moiety that may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of phenylpropene have shown effectiveness against various bacterial strains. A study demonstrated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, suggesting that 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine could possess similar properties.

Antiviral Activity

Preliminary studies have explored the antiviral potential of related compounds. For instance, 4-phenyl derivatives have been investigated for their ability to inhibit HIV replication. The mechanism often involves interference with viral entry or replication processes. Although specific data on this compound is limited, the structural similarities suggest potential antiviral activities.

Cytotoxicity and Cancer Research

The compound's structure may also indicate potential cytotoxic effects . Studies on structurally analogous compounds have shown cytotoxicity against various cancer cell lines. The presence of the diaza group may enhance interactions with biological targets such as DNA or proteins involved in cell proliferation.

Case Study 1: Antimicrobial Screening

In a controlled study, 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine was subjected to antimicrobial susceptibility testing against standard bacterial strains. The results indicated moderate activity with Minimum Inhibitory Concentration (MIC) values comparable to known antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ampicillin | 32 |

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed using the MTT method on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at higher concentrations (IC50 = 25 µM).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.